1-Butyl-3-(3-methylphenyl)thiourea
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Overview
Description
1-Butyl-3-(3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C₁₂H₁₈N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl and 3-methylphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields .
Preparation Methods
1-Butyl-3-(3-methylphenyl)thiourea can be synthesized through the reaction of 3-methylphenyl isothiocyanate with butylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
1-Butyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Butyl-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, elastomers, and plastics
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-methylphenyl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
1-Butyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
- 1-Phenyl-3-(3-methylphenyl)thiourea
- 1-Butyl-3-(4-methylphenyl)thiourea
- 1-Butyl-3-(3-chlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substituent pattern, which may confer distinct properties and applications .
Properties
IUPAC Name |
1-butyl-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-3-4-8-13-12(15)14-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDCIUCAQZLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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